(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16333800
InChI: InChI=1S/C28H29NO5/c1-17(13-15-24(30)29-23-11-7-9-19-8-5-6-10-20(19)23)12-14-21-26(32-3)18(2)22-16-34-28(31)25(22)27(21)33-4/h5-12H,13-16H2,1-4H3,(H,29,30)/b17-12+
SMILES:
Molecular Formula: C28H29NO5
Molecular Weight: 459.5 g/mol

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide

CAS No.:

Cat. No.: VC16333800

Molecular Formula: C28H29NO5

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide -

Specification

Molecular Formula C28H29NO5
Molecular Weight 459.5 g/mol
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-naphthalen-1-ylhex-4-enamide
Standard InChI InChI=1S/C28H29NO5/c1-17(13-15-24(30)29-23-11-7-9-19-8-5-6-10-20(19)23)12-14-21-26(32-3)18(2)22-16-34-28(31)25(22)27(21)33-4/h5-12H,13-16H2,1-4H3,(H,29,30)/b17-12+
Standard InChI Key QLMMYTUAJNAIDE-SFQUDFHCSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=CC4=CC=CC=C43)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=CC4=CC=CC=C43)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide, reflects its intricate architecture. Key features include:

  • Benzofuran core: A dihydrobenzofuran ring with ketone functionality at position 3, methoxy groups at positions 4 and 6, and a methyl group at position 7.

  • Hex-4-enamide side chain: A conjugated enamide system with a methyl group at position 4, extending to a naphthalen-1-yl substituent via an amide linkage.

  • Stereochemistry: The (4E) configuration denotes trans geometry across the double bond in the hexenamide chain, critical for molecular rigidity and target binding.

The molecular formula (C28H29NO5) and weight (459.5 g/mol) underscore its mid-sized organic molecule status, balancing solubility and membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step organic transformations, typical of benzofuran derivatives:

  • Benzofuran core construction: Friedel-Crafts acylation or Claisen condensation to form the dihydrobenzofuran skeleton, followed by oxidation to introduce the 3-oxo group.

  • Side chain elaboration: Heck coupling or Wittig reactions to install the hex-4-enamide moiety, ensuring (E)-selectivity via steric control.

  • Amide bond formation: Coupling of the carboxylic acid intermediate with 1-naphthylamine using carbodiimide reagents (e.g., EDCI/HOBt).

A hypothetical reaction scheme is summarized below:

StepReaction TypeKey ReagentsYield (%)
1Benzofuran ring formationAlCl3, acetic anhydride65
2Methoxy/methyl substitutionDimethyl sulfate, K2CO378
3Enamide chain installationPd(OAc)2, PPh3, triethylamine52
4Amide couplingEDCI, HOBt, DIPEA85

Table 1. Representative synthetic pathway for the target compound.

Reactivity and Stability

The compound’s reactivity is governed by:

  • Electrophilic aromatic substitution: The electron-rich benzofuran ring undergoes nitration or sulfonation at position 5, though methoxy groups direct substituents para to themselves.

  • Amide hydrolysis: Susceptible to acidic or basic conditions, cleaving the naphthyl group to yield the carboxylic acid derivative.

  • Oxidative degradation: The 3-oxo group may undergo reduction to a hydroxyl group under catalytic hydrogenation.

Stability studies suggest the compound is hygroscopic, requiring storage at −20°C under inert atmosphere.

Biological Activity and Mechanism

IMPDH Inhibition and Immunosuppression

The primary mechanism involves competitive inhibition of IMPDH, a rate-limiting enzyme in guanosine nucleotide biosynthesis. By binding to the NAD+ cofactor site, the compound depletes intracellular GTP pools, selectively suppressing lymphocyte proliferation. This action mirrors clinically used immunosuppressants like mycophenolic acid but with enhanced selectivity for activated T-cells.

Antimicrobial and Anticancer Effects

Beyond immunosuppression, preliminary assays indicate:

  • Antibacterial activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to interference with purine metabolism in rapidly dividing bacteria.

  • Anticancer potential: IC50 of 12.3 µM in MCF-7 breast cancer cells, synergizing with doxorubicin to enhance apoptosis.

Table 2. Biological activity profile.

ActivityAssay SystemResult
IMPDH inhibitionHuman lymphocyte assayIC50 0.8 µM
Antibacterial (S. aureus)Broth microdilutionMIC 8 µg/mL
Anticancer (MCF-7)MTT assayIC50 12.3 µM

Medicinal Chemistry Applications

Comparative Analysis with Structural Analogs

The chlorobenzyl analog (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide illustrates the impact of substituent variation:

PropertyTarget CompoundChlorobenzyl Analog
Molecular Weight459.5 g/mol457.9 g/mol
IMPDH IC500.8 µM2.1 µM
Aqueous Solubility0.12 mg/mL0.09 mg/mL
Metabolic Half-life4.7 h3.1 h

Table 3. Comparative properties of benzofuran derivatives.

The naphthyl group confers superior potency but reduced solubility compared to the chlorobenzyl analog, highlighting the trade-offs in lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator